molecular formula C31H28N4O6 B14767110 Tetramethylrhodamine-5 C2 maleimide

Tetramethylrhodamine-5 C2 maleimide

Cat. No.: B14767110
M. Wt: 552.6 g/mol
InChI Key: HYACBXLPESBYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylrhodamine-5 C2 maleimide is synthesized through a series of chemical reactions involving the introduction of maleimide groups to tetramethylrhodamine. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Tetramethylrhodamine-5 C2 maleimide primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly specific and efficient, making it ideal for labeling proteins and peptides .

Common Reagents and Conditions:

Major Products: The major products of these reactions are fluorescent conjugates, which are used in various applications such as fluorescence microscopy and flow cytometry .

Scientific Research Applications

Tetramethylrhodamine-5 C2 maleimide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of tetramethylrhodamine-5 C2 maleimide involves its reaction with thiol groups in biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, resulting in the formation of a fluorescent conjugate. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .

Properties

Molecular Formula

C31H28N4O6

Molecular Weight

552.6 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate

InChI

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)21-8-5-18(15-24(21)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40)

InChI Key

HYACBXLPESBYIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-]

Origin of Product

United States

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